3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
The compound 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties. This particular molecule features a sulfonyl group attached to a 2-fluorophenyl moiety, which is further connected to a pyrrolidin-3-yl group, and finally linked to a thiazolidine-2,4-dione core. The presence of fluorine and the sulfonyl group suggests potential biological activity, possibly related to metabolic diseases such as diabetes, as indicated by the activity of similar compounds in lowering glucose and insulin levels in mouse models .
Synthesis Analysis
The synthesis of related sulfonylthiazolidinediones involves the preparation of 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones, which have shown potency as oral antihyperglycemic agents . The synthesis of similar sulfonamide derivatives from serine and threonine, leading to pyrrolidin-3-ones, suggests a potential pathway for the synthesis of the compound . Additionally, the cross-coupling of sulfonamides with halogenated pyridines catalyzed by copper compounds provides a method for introducing the pyridinyl group into the sulfonamide framework .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the sulfonyl group and the fluorine atom. The sulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can influence the electronic distribution within the molecule, potentially affecting its binding to biological targets. The pyrrolidin-3-yl group may introduce chirality, which can be crucial for the biological activity and selectivity of the compound .
Chemical Reactions Analysis
The compound's reactivity can be inferred from related structures. For instance, the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate indicates that the sulfonyl group can participate in C(sp2)-H bond functionalization reactions . The alkylation of spiro compounds under Phase-Transfer-Catalysis conditions, leading to N-alkylated products, suggests that the nitrogen in the pyrrolidine ring of the compound could also be a site for chemical modification .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The sulfonyl group is polar and could increase the solubility of the compound in polar solvents. The presence of the fluorine atom might enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. The thiazolidine-2,4-dione core is known for its antihyperglycemic activity, which could be modulated by the substituents attached to it . The chirality introduced by the pyrrolidin-3-yl group could affect the compound's pharmacokinetics and pharmacodynamics .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common structural feature in this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It is known that the introduction of fluorine atoms into lead structures can improve physical, biological, and environmental properties .
properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQFUHKITYLMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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